molecular formula C10H11NO2 B8743585 Methyl 3-aminocinnamate

Methyl 3-aminocinnamate

Cat. No. B8743585
M. Wt: 177.20 g/mol
InChI Key: VCSGRXIKJCLEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737283B2

Procedure details

A mixture of 3-(3-amino-phenyl)-acrylic acid methyl ester (6 g) and 10% Pd on activated carbon (1 g) in ethanol (50 ml) was hydrogenated at 30 psi for 18 h and filtered over Celite. Removal of the volatiles in vacuo provided 3-(3-amino-phenyl)propionic acid methyl ester (6 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C=CC1=CC(=CC=C1)N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CCC1=CC(=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.